molecular formula C22H23N3O2 B5951858 (1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5951858
M. Wt: 361.4 g/mol
InChI Key: BUQZHHZTUCFYMY-MOPGFXCFSA-N
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Description

(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique structure that includes a bicyclic nonane ring, an oxazole ring, and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, including the formation of the oxazole ring and the bicyclic nonane structure. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and yield of the desired product. For example, the use of chiral catalysts can help achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency on a large scale .

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific combination of structural features, including the bicyclic nonane ring and the naphthalene derivative. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-20(13-25-18-8-9-19(25)12-23-21(26)11-18)24-22(27-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10,18-19H,8-9,11-13H2,1H3,(H,23,26)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQZHHZTUCFYMY-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4C5CCC4CNC(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4[C@@H]5CC[C@H]4CNC(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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